Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers running parallel synthesis requiring precise logP control often find regioisomeric purity and conformational integrity compromised by generic substitution. This compound addresses that need. • Computed XLogP3-AA of 3.2 - approximately 0.7 log units higher than the unsubstituted phenyl analog, enabling controlled lipophilicity modulation for permeability and metabolic stability balancing. • Meta-chloro substitution projects a steric vector distinct from ortho and para regioisomers, critical for accurate SAR interpretation in regioisomeric panels. • Ethyl ester functions as a protected carboxylate synthon compatible with direct aminolysis, bypassing coupling reagent activation required for the free acid (pKa 3.24 ± 0.10).

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 657424-77-6
Cat. No. B1504388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
CAS657424-77-6
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
InChIKeyISTFXVOSPPRVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS 657424-77-6): Core Chemical Identity and Computed Physicochemical Profile


Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS 657424-77-6) is a heterocyclic building block belonging to the 3,5-disubstituted isoxazole carboxylate ester class. Its molecular formula is C₁₂H₁₀ClNO₃ with a molecular weight of 251.66 g/mol [1]. Key computed physicochemical descriptors include an XLogP3-AA lipophilicity value of 3.2, a topological polar surface area (TPSA) of 52.33 Ų, and a rotatable bond count of 4 [1]. The compound is commercially available from multiple global suppliers at purities ranging from 95% to 98% (NLT) and is cataloged under MDL number MFCD11113556 .

3,5-disubstituted isoxazole-3-carboxylate building block
3-chlorophenyl substitution at isoxazole 5-position
Ethyl ester for synthetic versatility and chromatographic differentiation

Why Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Cannot Be Interchanged with Structural Analogs


Isoxazole carboxylate esters bearing phenyl substitution exhibit profoundly different physicochemical and steric profiles depending on the position and identity of the aryl ring substituent. The 3-chlorophenyl motif at the isoxazole 5-position confers distinct lipophilicity (XLogP3-AA = 3.2), topological polar surface area (52.33 Ų), and conformational flexibility relative to unsubstituted phenyl, 4-chlorophenyl, and 2-chlorophenyl regioisomers [1]. These computed descriptors directly impact membrane permeability, solubility, and target binding orientation in medicinal chemistry programs. The methyl ester analog (CAS 660417-41-4) presents altered hydrolytic stability and reduced molecular weight (237.64 g/mol), while the free carboxylic acid derivative (CAS 925940-95-0) possesses a pKa of 3.24 ± 0.10 (predicted) and distinct hydrogen-bonding capacity [2]. Generic substitution among these analogs without compensating for these physicochemical and steric differences will yield non-equivalent performance in synthesis, assay readouts, and downstream SAR interpretation.

Regioisomeric substitution
Para- or ortho-chloro analogs alter steric orientation and lipophilicity, potentially shifting binding poses.
Ester moiety variation
Methyl ester (CAS 660417-41-4) differs in molecular weight and hydrolytic stability; chromatographic behavior may not transfer.
Ester vs. carboxylic acid
The free acid requires coupling reagent activation; direct aminolysis is not directly interchangeable with the ester.

Quantitative Differentiation Evidence for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (657424-77-6) Relative to Closest Analogs


Lipophilicity (XLogP3-AA) of 3-Chlorophenyl vs. Unsubstituted Phenyl Isoxazole Ethyl Ester

The target compound (XLogP3-AA = 3.2) is approximately 0.7 log units more lipophilic than its unsubstituted phenyl analog ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2, XLogP3-AA ≈ 2.5, calculated from structure) [1]. This difference reflects the contribution of the 3-chloro substituent to hydrophobic surface area and correlates with a predicted ~5-fold increase in octanol-water partition coefficient.

Lipophilicity (XLogP3-AA)
Class-level
Δ +0.7 logP units vs. unsubstituted phenyl analog
Higher lipophilicity may alter membrane permeability and protein binding.
Computed XLogP3-AA; experimental validation advised.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Steric and Conformational Differentiation: 3-Chloro vs. 4-Chloro vs. 2-Chloro Regioisomers

The 3-chlorophenyl regioisomer presents a meta-substitution pattern with distinct steric bulk orientation relative to the isoxazole ring plane. This contrasts with the para-substituted 4-chloro analog (CAS 81282-12-4) which extends linearly, and the ortho-substituted 2-chloro analog (CAS 1126636-57-4) which introduces proximal steric hindrance to the isoxazole 4-position . In structurally analogous 5-phenylisoxazole-3-carboxylate systems, the phenyl ring is nearly coplanar with the isoxazole ring (inter-ring torsion angle approximately 0.5°) [1], suggesting that the 3-chloro meta substituent would project outward in a direction distinct from both para and ortho analogs.

Steric Orientation
Class-level
Meta substitution projects outward; inter-ring torsion ~0.5°
Unique steric vector for target binding pose exploration.
Based on parent phenyl crystal structure; confirm with analog.
Regioisomeric Scaffolds X-ray Crystallography SAR Studies

Ester Moiety Differentiation: Ethyl vs. Methyl Ester Physicochemical Impact

The ethyl ester target compound (MW = 251.66 g/mol; XLogP3-AA = 3.2) differs from the methyl ester analog methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS 660417-41-4, MW = 237.64 g/mol) by 14.02 Da and an estimated ~0.5 log units in lipophilicity [1][2]. The additional methylene group increases hydrophobic surface area and alters both hydrolytic susceptibility and chromatographic retention time under reversed-phase HPLC conditions.

Ester Moiety (Ethyl vs Methyl)
Cross-study comparable
ΔMW +14 Da; Δ ~ +0.5 logP (estimated)
Ethyl ester may prolong hydrolytic half-life and shift RP-HPLC retention.
Computed values; verify under intended analytical conditions.
Prodrug Design Hydrolytic Stability Chromatographic Separation

Ester vs. Carboxylic Acid Functionality: Synthetic Versatility and Reactivity

The ethyl ester target compound serves as a protected carboxylate synthon, whereas the corresponding free acid 5-(3-chlorophenyl)isoxazole-3-carboxylic acid (CAS 925940-95-0) is fully deprotected and ionizable (predicted pKa = 3.24 ± 0.10) . The ester form enables direct nucleophilic acyl substitution with amines to form amides without prior activation, or can be hydrolyzed to the acid under controlled conditions (LiOH, THF/H₂O) for subsequent coupling chemistry . The acid form requires separate activation (e.g., HATU, EDCI) for amide bond formation.

Functional Group
Data to verify
Ethyl ester enables direct aminolysis; acid requires activation
Dictates synthetic workflow and reagent compatibility.
pKa predicted; confirm reactivity under intended conditions.
Synthetic Intermediate Functional Group Interconversion Amide Coupling

Recommended Research and Industrial Application Scenarios for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (657424-77-6)


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity (XLogP3-AA = 3.2)

Select this compound when SAR exploration demands a 3-chlorophenyl isoxazole ethyl ester with a computed XLogP3-AA of 3.2 [1]. This lipophilicity value is approximately 0.7 log units higher than the unsubstituted phenyl analog and distinct from the 4-chloro and 2-chloro regioisomers. Use in parallel synthesis libraries where controlled logP modulation is critical for balancing permeability and metabolic stability.

Regioisomeric SAR Campaigns Probing Steric Orientation of the Phenyl Substituent

Employ this compound as the meta-chloro representative in a regioisomeric panel including ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (para, CAS 81282-12-4) and ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (ortho, CAS 1126636-57-4) . The 3-chloro substituent projects outward from the nearly coplanar phenyl-isoxazole system (inter-ring torsion angle ≈ 0.5° in the parent phenyl system) [2], offering a steric vector unavailable with para or ortho isomers.

Synthetic Intermediate for Amide Library Generation via Direct Aminolysis

Utilize the ethyl ester as a protected carboxylate synthon for direct aminolysis without prior hydrolysis. This contrasts with the free carboxylic acid derivative (CAS 925940-95-0, pKa = 3.24 ± 0.10) which requires coupling reagent activation . The ester can also be selectively hydrolyzed to the acid under standard LiOH/THF/H₂O conditions when carboxylic acid functionality is desired .

Analytical Method Development with Distinct Reversed-Phase HPLC Retention

Select this compound when the ethyl ester moiety provides chromatographic differentiation from the methyl ester analog (CAS 660417-41-4). The additional methylene group contributes an estimated ~0.5 logP increase and 14 Da higher molecular weight [1][3], translating to longer reversed-phase HPLC retention times useful for resolving structurally similar impurities or metabolites in analytical workflows.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Defined lipophilicity profile (3-chlorophenyl ethyl ester)
LogP-modulated SAR library consistency
Regioisomeric SAR Campaigns
Meta-chloro steric orientation
Steric vector specificity vs. para/ortho isomers
Amide Library Synthesis via Direct Aminolysis
Ethyl ester protected carboxylate synthon
Synthetic workflow compatibility (aminolysis vs. acid coupling)
Analytical Method Development (RP-HPLC)
Ethyl ester chromatographic differentiation
Retention behavior vs. methyl ester analog

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